SLC26A3 (DRA) Inhibitory Potency: 4,8-Dimethylcoumarin vs. 5,8-Dimethylcoumarin Positional Isomer
In a focused structure–activity relationship study, 4,8-dimethylcoumarin derivatives exhibited potent inhibition of the intestinal anion exchanger SLC26A3/DRA, with lead compound 4b achieving an IC50 of 40–50 nM in a YFP-fluorescence halide exchange assay using Fischer rat thyroid cells coexpressing DRA [1]. In contrast, the positional isomer series 5,8-dimethylcoumarins was active against DRA but with 'much lower potency' than the 4,8-disubstituted coumarins [1]. Furthermore, the 4,8-dimethylcoumarin-based inhibitor DRAinh-A250 (IC50 ~0.2 µM) demonstrated selectivity within the SLC26 family, showing no inhibition of the homologous exchangers slc26a4 (pendrin) or slc26a6 (PAT-1) [2]. The most potent 4,8-dimethylcoumarin-3-acetic acid analogs, bearing iodo or trifluoromethyl substituents at C7, achieved IC50 values of 40 nM and 25 nM respectively [3].
| Evidence Dimension | SLC26A3 (DRA) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4,8-Dimethylcoumarin lead 4b: IC50 40–50 nM; DRAinh-A250: IC50 ~0.2 µM; optimized derivative 4be: IC50 25 nM |
| Comparator Or Baseline | 5,8-Dimethylcoumarins: active but with much lower potency than 4,8-disubstituted coumarins (exact IC50 values not reported, described qualitatively as substantially weaker) |
| Quantified Difference | 4,8-Disubstituted coumarins show >10-fold potency advantage over 5,8-dimethyl isomers based on qualitative assessment; optimized 4,8-dimethylcoumarin derivative 4be achieves IC50 of 25 nM |
| Conditions | YFP-fluorescence halide exchange assay in Fischer rat thyroid cells stably expressing murine or human SLC26A3/DRA |
Why This Matters
For drug discovery programs targeting SLC26A3, selecting 4,8-dimethylcoumarin rather than a 5,8-dimethyl isomer is essential to achieve nanomolar inhibitory potency and family-level selectivity.
- [1] Ahmadi, M.; de Souza Goncalves, L.; Verkman, A.S.; Cil, O.; Anderson, M.O. Substituted 4-Methylcoumarin Inhibitors of SLC26A3 (DRA) for Treatment of Constipation and Hyperoxaluria. RSC Med. Chem. 2024, 15, 1731–1736. View Source
- [2] Haggie, P.M.; Cil, O.; Lee, S.; Tan, J.-A.; Rivera, A.A.; Phuan, P.-W.; Verkman, A.S. SLC26A3 Inhibitor Identified in Small Molecule Screen Blocks Colonic Fluid Absorption and Reduces Constipation. JCI Insight 2018, 3, e121370. View Source
- [3] Lee, S.; Cil, O.; Haggie, P.M.; Verkman, A.S. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation. J. Med. Chem. 2019, 62, 8330–8337. View Source
